![molecular formula C22H26N2O5S B4048103 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4048103.png)
2-{[(4-methoxyphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound features a 5,6-dihydro-4H-cyclopenta[b]thiophene core, a bicyclic structure fused with a thiophene ring. Key functional groups include:
- Acetylamino substituent: Modified with a 4-methoxyphenoxy group at the 2-position of the thiophene ring.
- Carboxamide group: Linked to a tetrahydrofuran-2-ylmethyl (THF-methyl) moiety at the 3-position.
The THF-methyl substituent may improve solubility compared to bulkier or more lipophilic groups.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-27-14-7-9-15(10-8-14)29-13-19(25)24-22-20(17-5-2-6-18(17)30-22)21(26)23-12-16-4-3-11-28-16/h7-10,16H,2-6,11-13H2,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBAVFRGPOUBRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the cyclopenta[b]thiophene core, the introduction of the methoxyphenoxy group, and the attachment of the tetrahydrofuran ring. Common synthetic routes may involve:
Cyclopenta[b]thiophene Formation: This step often involves the cyclization of a suitable precursor in the presence of a sulfur source.
Methoxyphenoxy Group Introduction: This can be achieved through nucleophilic substitution reactions using 4-methoxyphenol and an appropriate leaving group.
Tetrahydrofuran Ring Attachment: This step may involve the use of tetrahydrofuran-2-carboxylic acid or its derivatives, coupled with amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound’s primary amide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines.
Reaction Conditions | Reagents | Products |
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Acidic (e.g., HCl, H₂SO₄) | 6M HCl, reflux, 12–24 hrs | 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid + (4-methoxyphenoxy)ethylamine |
Basic (e.g., NaOH) | 4M NaOH, 80°C, 8–12 hrs | Sodium salt of carboxylic acid + free amine derivative |
The tetrahydrofuran (THF) methyl group may sterically hinder hydrolysis kinetics compared to simpler amides.
Oxidation of Thiophene Moiety
The cyclopenta[b]thiophene core is susceptible to oxidation, particularly at the sulfur atom or unsaturated positions.
Oxidizing Agent | Conditions | Products |
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mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C to RT, 2–6 hrs | Sulfoxide or sulfone derivatives (depending on stoichiometry) |
KMnO₄ | H₂O, pH 7–10, 50–70°C | Ring-opening products (e.g., sulfonic acids) |
The dihydrocyclopenta ring’s strain may accelerate oxidation rates compared to planar thiophenes .
Electrophilic Aromatic Substitution (EAS)
The thiophene ring undergoes EAS, with directing effects influenced by adjacent substituents:
Reaction | Reagents | Position | Products |
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Nitration | HNO₃, H₂SO₄, 0–5°C | C-4 or C-5 | Nitro-substituted cyclopenta[b]thiophene |
Halogenation (e.g., bromination) | Br₂, FeBr₃, RT | C-4 | Bromo-derivative |
The electron-withdrawing amide group deactivates the ring, favoring substitution at less electron-deficient positions .
Reduction Reactions
Selective reduction of functional groups is feasible:
Target Group | Reagents | Conditions | Products |
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Amide → Amine | LiAlH₄ | THF, reflux, 6–8 hrs | Corresponding amine derivative |
Thiophene ring saturation | H₂, Pd/C | MeOH, 50 psi, 24 hrs | Dihydrothiophene or fully saturated analog |
Steric hindrance from the THF-methyl group may reduce LiAlH₄ efficiency.
Cross-Coupling Reactions
The thiophene core supports transition-metal-catalyzed cross-coupling for structural diversification:
Reaction Type | Catalyst | Conditions | Products |
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Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C | Biaryl derivatives |
Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Toluene, 100°C | Amino-substituted analogs |
Pre-functionalization (e.g., bromination) is required for these reactions .
Functionalization of Ether Groups
The 4-methoxyphenoxy moiety undergoes demethylation or nucleophilic substitution:
Reaction | Reagents | Products |
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Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative (free −OH group) |
Alkylation | R-X, K₂CO₃, DMF | Alkoxy-substituted analogs |
Key Challenges and Considerations
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Steric Effects : Bulky substituents (e.g., THF-methyl) may slow reaction kinetics or alter regioselectivity.
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Solubility : Polar aprotic solvents (DMF, DMSO) are often required due to the compound’s low solubility in non-polar media.
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Stability : The cyclopenta[b]thiophene core may decompose under strongly acidic/basic or high-temperature conditions.
Experimental validation is necessary to confirm these predicted reactivities.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide may exhibit anti-inflammatory properties by inhibiting the IκB kinase (IKK) complex, which is pivotal in the NF-κB signaling pathway. This pathway is crucial for the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, which are involved in various inflammatory diseases including rheumatoid arthritis and asthma .
Cancer Treatment Potential
The compound's ability to modulate IKK activity suggests its potential as an anticancer agent . Inhibiting IKK can prevent the activation of NF-κB, thereby reducing the survival of cancer cells and promoting apoptosis in malignancies such as breast, colorectal, and pancreatic cancers . The therapeutic implications extend to targeting other IKK-mediated pathways involved in tumor progression.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits , potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and multiple sclerosis by mitigating neuroinflammation . This effect is attributed to their capability to inhibit inflammatory mediators that contribute to neuronal damage.
Case Study 1: Inhibition of NF-κB Pathway
In a laboratory setting, researchers evaluated the efficacy of a related compound in inhibiting NF-κB activation in human cell lines. The results demonstrated a significant reduction in the expression levels of pro-inflammatory cytokines following treatment with the compound, indicating its potential for managing inflammatory disorders .
Case Study 2: Antitumor Activity
A study investigated the antitumor activity of a structurally similar compound in xenograft models of breast cancer. The results showed a marked decrease in tumor size and improved survival rates among treated subjects compared to controls, supporting its development as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1,3-Dioxoisoindole Derivative
The compound in replaces the 4-methoxyphenoxy group with a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety. This substitution increases molecular weight (due to the isoindole ring) and introduces hydrogen-bond acceptor sites, which could enhance binding to polar targets like enzymes or nucleic acids. However, the bulky isoindole group may reduce membrane permeability compared to the methoxyphenoxy substituent .
Chlorophenoxy Derivative
describes a compound with a 2-chlorophenoxy group. The chlorine atom is electron-withdrawing, which may alter electronic distribution and reactivity. Chlorinated analogs often exhibit enhanced biological activity due to improved target affinity or resistance to oxidative metabolism. For example, chloro-substituted thiophenes are reported in antimicrobial and anticancer agents .
4-Phenylbenzoyl Derivative
In , the acetylamino group is replaced with a 4-phenylbenzoyl substituent. The extended aromatic system increases lipophilicity (XLogP3 = 5.9), likely improving blood-brain barrier penetration but reducing aqueous solubility. Such modifications are common in CNS-targeting drugs .
Variations in the Carboxamide Substituent
Ethyl Ester vs. THF-Methyl Group
The compound in features an ethyl ester (C23H21NO3S, MW 391.5), whereas the target compound has a THF-methyl carboxamide. The ester group is more labile to hydrolysis, which could limit in vivo stability. The THF-methyl group, with its oxygen atom, may confer better solubility and metabolic resistance .
Aryl and Heteroaryl Modifications
lists compounds with thiazolyl, oxazolyl, and pyridinyl substituents. For example, C22 contains a cyano-oxazole group, which introduces hydrogen-bonding and π-stacking capabilities. These heterocycles are prevalent in kinase inhibitors (e.g., imatinib analogs) and may enhance target specificity .
Bioactivity and Pharmacokinetic Implications
While direct data for the target compound is lacking, inferences can be drawn from analogs:
- Electron-donating groups (e.g., 4-methoxy in the target compound) may improve metabolic stability by reducing oxidative degradation.
- THF-methyl group : Likely enhances solubility compared to ethyl esters (e.g., ) or aromatic substituents (e.g., ).
- Chlorophenoxy analogs: Potential for higher potency due to electron-withdrawing effects, as seen in antimicrobial thiophenes .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula. †Predicted using analogous structures.
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis typically involves coupling reactions of acylated intermediates with appropriate amines. For example:
- Step 1: React 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives with activated acylating agents (e.g., 4-methoxyphenoxyacetyl chloride) in anhydrous dichloromethane (DCM) under reflux. Triethylamine (TEA) is often used as a base to neutralize HCl byproducts .
- Step 2: Purify the crude product via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or methanol to achieve >95% purity .
- Yield Optimization: Adjust stoichiometric ratios (e.g., 1.2 equivalents of acylating agent) and monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Basic: How can spectroscopic techniques (NMR, IR, HRMS) confirm the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR: Key signals include:
- IR: Confirm amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) stretches .
- HRMS: Calculate exact mass (e.g., C22H25N2O5S: 453.1422) and match with observed [M+H]+ .
Advanced: How can computational models predict biological activity and metabolic stability?
Methodological Answer:
- Target Prediction: Use molecular docking (AutoDock Vina) against influenza virus polymerase PB1 subunit (PDB: 6QPF) to assess binding affinity. Compare with analogs showing IC50 < 1 µM .
- Metabolic Stability: Apply in silico ADME tools (e.g., SwissADME) to predict CYP450 metabolism. Substituents like the 4-methoxyphenoxy group reduce oxidative degradation (t1/2 > 2 hours in human liver microsomes) .
- Validation: Cross-reference predictions with in vitro assays (e.g., microsomal stability studies) to resolve discrepancies .
Advanced: How to address contradictions between in vitro and in vivo activity data?
Methodological Answer:
- Hypothesis Testing:
- Solubility Limitations: Measure logP (predicted ~3.5) and conduct kinetic solubility assays in PBS (pH 7.4). Low solubility (<10 µg/mL) may explain reduced in vivo efficacy .
- Protein Binding: Use equilibrium dialysis to assess plasma protein binding (>95% binding correlates with low free fraction) .
- Metabolite Interference: Identify major metabolites via LC-MS/MS and test their activity .
Advanced: What strategies optimize reaction yield in multi-step syntheses?
Methodological Answer:
- DoE (Design of Experiments): Use a factorial design to test variables:
- Factors: Temperature (60–100°C), solvent polarity (DCM vs. THF), catalyst loading (0.1–1.0 mol% Pd(OAc)2) .
- Response Surface: Maximize yield (>40%) while minimizing byproducts (e.g., via HPLC purity >98%) .
- Flow Chemistry: Implement continuous-flow systems for exothermic steps (e.g., acylation) to improve reproducibility .
Advanced: How to resolve conflicting NMR assignments for diastereomeric impurities?
Methodological Answer:
- 2D NMR: Use HSQC to correlate ambiguous proton signals (e.g., δ 2.8–3.2 ppm) with specific carbons.
- Chiral HPLC: Separate enantiomers using a Chiralpak IA column (hexane/isopropanol 85:15, 1 mL/min) and compare retention times with standards .
- X-ray Crystallography: If crystals are obtainable, resolve absolute configuration (e.g., CCDC deposition for tetrahydrofuran substituent) .
Basic: How to evaluate ADME properties for preclinical development?
Methodological Answer:
- Absorption: Perform Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Metabolism: Incubate with human hepatocytes (37°C, 2 hours) and quantify parent compound via LC-MS. High clearance (>50% depletion) suggests CYP3A4 involvement .
- Excretion: Radiolabel the compound (14C) and track elimination in rodent bile/cumulative urine .
Advanced: What structural modifications enhance target selectivity against off-pathway kinases?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.